tert-Butyl 5-bromo-2-chlorobenzoate
Overview
Description
tert-Butyl 5-bromo-2-chlorobenzoate is an organic compound with the molecular formula C11H12BrClO2. It is a benzoate ester derivative, characterized by the presence of bromine and chlorine substituents on the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties .
Mechanism of Action
Target of Action
Tert-Butyl 5-bromo-2-chlorobenzoate is a complex organic compound . The primary targets of this compound are not explicitly mentioned in the available resources. It’s often the case with complex organic compounds that their targets can be diverse, depending on the context of their use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other interacting molecules. For instance, the compound is recommended to be stored at a temperature of 2-8°C , indicating that its stability and activity may be temperature-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 5-bromo-2-chlorobenzoate can be synthesized through the esterification of 5-bromo-2-chlorobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of tert-butyl 5-bromo-2-chlorobenzyl alcohol.
Oxidation: Formation of 5-bromo-2-chlorobenzoic acid.
Scientific Research Applications
tert-Butyl 5-bromo-2-chlorobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-2-fluorobenzoate
- tert-Butyl 5-chloro-2-fluorobenzoate
- tert-Butyl 5-bromo-2-iodobenzoate
Uniqueness
tert-Butyl 5-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAXJUVESNNXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624461 | |
Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503555-23-5 | |
Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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